Methyl 3-carbamoyl-5-chlorobenzoate
Description
Methyl 3-carbamoyl-5-chlorobenzoate is a benzoic acid derivative featuring a carbamoyl (-CONH₂) group at the 3-position and a chlorine atom at the 5-position of the aromatic ring, with a methoxycarbonyl (-COOCH₃) substituent at the 1-position. The carbamoyl group enhances hydrogen-bonding capacity, which can influence solubility, crystallinity, and biological activity. The chlorine atom likely contributes to metabolic stability and lipophilicity, common traits in bioactive molecules.
Properties
IUPAC Name |
methyl 3-carbamoyl-5-chlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c1-14-9(13)6-2-5(8(11)12)3-7(10)4-6/h2-4H,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHGADDUZRJHSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917388-36-4 | |
| Record name | methyl 3-carbamoyl-5-chlorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-carbamoyl-5-chlorobenzoate typically involves the esterification of 3-carbamoyl-5-chlorobenzoic acid. One common method is the reaction of 3-carbamoyl-5-chlorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, catalysts, and purification techniques would be tailored to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-carbamoyl-5-chlorobenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 5-position can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to yield 3-carbamoyl-5-chlorobenzoic acid.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Various oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Depending on the nucleophile, products such as 3-carbamoyl-5-alkoxybenzoates.
Hydrolysis: 3-carbamoyl-5-chlorobenzoic acid.
Oxidation and Reduction: Products would vary based on the specific redox reaction.
Scientific Research Applications
Methyl 3-carbamoyl-5-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-carbamoyl-5-chlorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The carbamoyl group can form hydrogen bonds, while the chlorine atom may participate in halogen bonding, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Polarity and Solubility
- The carbamoyl group in this compound increases polarity compared to analogs with formyl (-CHO) or methoxycarbonyl (-COOCH₃) groups alone. This enhances solubility in polar solvents like DMSO or ethanol but may reduce lipid membrane permeability .
- In contrast, 3-chloro-5-(methoxycarbonyl)benzoic acid (CAS 1126-46-1) exhibits pH-dependent solubility due to its carboxylic acid group, favoring dissolution in alkaline conditions .
Crystallinity and Stability
- The carbamoyl group’s hydrogen-bonding capacity may promote stable crystal lattice formation, akin to methyl 3-carboxy-5-nitrobenzoate, which forms π-π stacked columns and intermolecular hydrogen bonds (O–H⋯O and C–H⋯O) . Such interactions could improve thermal stability and shelf life.
Research Findings and Data
Hydrogen-Bonding and Crystallinity
Studies on methyl 3-carboxy-5-nitrobenzoate reveal that planar molecular structures with hydrogen-bonding groups (e.g., -COOH, -CONH₂) form robust intermolecular networks. For example, its crystal structure exhibits π-π stacking (3.69 Å centroid distance) and O–H⋯O hydrogen bonds, critical for stabilizing the solid state . This compound is expected to display similar behavior, with the carbamoyl group enabling additional N–H⋯O interactions.
Reactivity and Functionalization
- The aldehyde group in methyl 3-chloro-5-formylbenzoate (CAS 20330-90-9) allows for nucleophilic additions (e.g., forming Schiff bases), whereas the carbamoyl group in the target compound is less reactive but more biocompatible .
- Amino-substituted analogs (e.g., methyl 2-amino-5-chlorobenzoate) undergo diazotization and coupling reactions, useful in dye or drug synthesis .
Biological Activity
Methyl 3-carbamoyl-5-chlorobenzoate is an organic compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. Its structure features a carbamoyl group at the 3-position and a chlorine atom at the 5-position of the benzoate ring, contributing to its diverse interactions within biological systems.
Chemical Structure:
- Molecular Formula: C9H8ClNO3
- Molecular Weight: 215.62 g/mol
Mechanism of Action:
this compound functions primarily through its ester group, which can undergo hydrolysis to form the corresponding acid (3-carbamoyl-5-chlorobenzoic acid) and other metabolites. The chlorine atom at the 5-position may facilitate nucleophilic substitution reactions, making it a versatile compound in synthetic organic chemistry and biological applications.
Biological Activities
This compound has been studied for various biological activities:
- Antioxidant Properties: Similar compounds have demonstrated antioxidant capabilities, suggesting potential protective effects against oxidative stress in biological systems.
- Antimicrobial Activity: Research indicates that derivatives of benzoic acid exhibit antimicrobial properties, which may extend to this compound. This activity is crucial for developing new antimicrobial agents.
- Anti-inflammatory Effects: Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for further pharmacological investigation.
Pharmacokinetics
The pharmacokinetic profile of this compound includes absorption, distribution, metabolism, and excretion (ADME) characteristics typical of similar organic compounds. It is expected to be absorbed effectively in biological systems, metabolized primarily through hydrolysis, and excreted via renal pathways. The compound's stability under physiological conditions and its metabolic pathways warrant further exploration to understand its therapeutic potential fully.
Case Studies and Research Findings
Research has highlighted the potential applications of this compound in various fields:
-
Synthetic Applications:
- Used as an intermediate in synthesizing more complex organic molecules, particularly in pharmaceutical chemistry.
- Pharmacological Investigations:
- Toxicological Assessments:
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
